Cas no 1342991-73-4 (1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid)
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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- MDL: MFCD20330850
- Inchi: 1S/C7H8F2N2O2/c1-4-5(7(12)13)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)
- InChI Key: QENNAXJPNFPOFT-UHFFFAOYSA-N
- SMILES: N1(CC(F)F)C(C)=C(C(O)=O)C=N1
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB503233-100 mg |
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1342991-73-4 | 100MG |
€409.30 | 2022-03-01 | ||
| abcr | AB503233-250 mg |
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1342991-73-4 | 250MG |
€552.90 | 2022-03-01 | ||
| abcr | AB503233-500 mg |
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1342991-73-4 | 500MG |
€730.60 | 2022-03-01 | ||
| abcr | AB503233-1 g |
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1342991-73-4 | 1g |
€996.60 | 2022-03-01 | ||
| Chemenu | CM462543-250mg |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1342991-73-4 | 95%+ | 250mg |
$731 | 2023-03-27 | |
| Chemenu | CM462543-500mg |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1342991-73-4 | 95%+ | 500mg |
$1139 | 2023-03-27 | |
| Chemenu | CM462543-1g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1342991-73-4 | 95%+ | 1g |
$1451 | 2023-03-27 | |
| abcr | AB503233-250mg |
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid; . |
1342991-73-4 | 250mg |
€812.50 | 2025-03-19 | ||
| abcr | AB503233-1g |
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid; . |
1342991-73-4 | 1g |
€1568.50 | 2025-03-19 | ||
| Enamine | EN300-2662809-0.05g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1342991-73-4 | 95.0% | 0.05g |
$191.0 | 2025-03-20 |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid Suppliers
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1342991-73-4, commonly referred to as 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and agricultural sciences. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and recent advancements associated with this compound.
The molecular structure of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The pyrazole ring is substituted at the 4-position with a carboxylic acid group and at the 5-position with a methyl group. Additionally, the 1-position of the pyrazole ring is substituted with a 2,2-difluoroethyl group. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a promising candidate for various biological applications.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. The presence of the carboxylic acid group in 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid allows for potential interactions with biological targets such as enzymes and receptors. Moreover, the fluorine atoms in the 2,2-difluoroethyl group contribute to the molecule's lipophilicity and stability, which are crucial for drug-like properties.
The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. Various methods have been explored for constructing this heterocyclic core, including condensation reactions between aldehydes and ketones with ammonia or other nitrogen sources. The introduction of substituents such as the methyl group and the 2,2-difluoroethyl group requires careful optimization to ensure high yields and purity.
Recent research has focused on evaluating the pharmacological activities of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in diseases such as cancer and inflammation. For instance, a study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with pain and inflammation.
In addition to its pharmacological applications, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has shown promise in agricultural settings. Researchers have investigated its potential as a herbicide or plant growth regulator due to its ability to modulate key biochemical pathways in plants. Field trials conducted in controlled environments have indicated that this compound can effectively inhibit the growth of certain weed species without causing significant harm to crops.
One of the most exciting developments involving this compound is its role in drug delivery systems. Scientists have explored its ability to act as a carrier for therapeutic agents due to its biocompatible nature and ability to form stable complexes with drugs. A study published in *Advanced Drug Delivery Reviews* demonstrated that nanoparticles incorporating 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can enhance the bioavailability of poorly soluble drugs.
Despite its numerous potential applications, further research is needed to fully understand the mechanisms underlying its biological activities. Ongoing studies are investigating its selectivity towards specific targets, as well as its toxicity profile in different biological systems. These efforts are expected to provide valuable insights into optimizing this compound for therapeutic use.
In conclusion, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid represents a versatile molecule with diverse applications across multiple fields. Its unique structural features and promising biological activities make it a valuable addition to ongoing research in medicinal chemistry and agriculture. As advancements continue to unfold, this compound holds great potential for contributing to innovative solutions in healthcare and beyond.
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